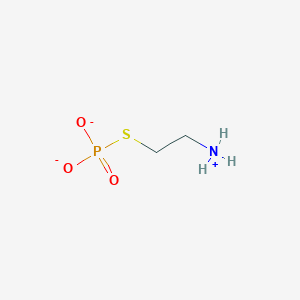

Phosphorothioic acid, S-(2-aminoethyl) ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cysteamine S-phosphate(2-) is an organic phosphorothioate anion that is the conjugate base of cysteamine S-phosphate, obtained by deprotonation of the two free thiophosohate OH groups and protonation of the amino group. It is a conjugate base of a cysteamine S-phosphate.

Proposed as an adjuvant to cancer chemotherapy; may have radiation protective properties.

Aplicaciones Científicas De Investigación

Radioprotective Properties

- Aminoethyl thiophosphoric acid has been studied for its radioprotective effects. The research focused on the synthesis and properties of sodium salts of aminoethyl thiophosphoric acid and similar compounds for radioprotection (Hansen & Sörbo, 1961).

Chemical Synthesis and Physiological Activity

- Studies have been conducted on the synthesis and physiological activity of S-[N-acyl-N-(alkoxycarbonylalkyl)aminomethyl] O,O-dialkyl phosphorothioates and -dithioates, involving reactions with aminoethyl thiophosphoric acid derivatives. These compounds have been shown to possess activity as permethrine synergists (Shipov et al., 2001).

Solvent-Extraction Properties

- The solvent-extraction properties of sulfur analogs of organophosphorus compounds, including aminoethyl thiophosphoric acid, have been investigated. These compounds are used for extracting metal ions from mineral acid solutions due to their ability to form insoluble sulfides (Handley, 1963).

Synthesis and Radioprotection in Cancer Radio- and Chemotherapy

- Detailed methods for synthesizing phosphorothioic acids, including S-(2-aminoethyl) phosphorothioic acid, have been developed with the aim of optimizing yields. These compounds are of interest in cancer radio- and chemotherapy (Laduranty et al., 2010).

Comparison with Phosphate Transfer Reactions

- Research has compared phosphorothioate esters, including those derived from aminoethyl thiophosphoric acid, with phosphate esters. This comparison provides insights into the chemistry and enzymatic phosphoryl transfer reactions of these compounds (Catrina & Hengge, 2003).

Inhibition of Phosphatases

- Studies on phosphonothioic acids, analogs of phosphorothioate esters, have shown that they can act as inhibitors for various phosphatases, thereby playing a role in enzyme regulation and signaling pathways (Świerczek et al., 2003).

Synthesis of Phosphorothioylated Amino Acids

- The synthesis of N- and O-phosphorothioylated amino acids using aminoethyl thiophosphoric acid derivatives has been explored. This methodology could have applications in the development of novel pharmaceuticals or biochemical tools (Baraniak et al., 2002).

Propiedades

Nombre del producto |

Phosphorothioic acid, S-(2-aminoethyl) ester |

|---|---|

Fórmula molecular |

C2H7NO3PS- |

Peso molecular |

156.12 g/mol |

Nombre IUPAC |

2-phosphonatosulfanylethylazanium |

InChI |

InChI=1S/C2H8NO3PS/c3-1-2-8-7(4,5)6/h1-3H2,(H2,4,5,6)/p-1 |

Clave InChI |

RZPNFYXFSHGGBE-UHFFFAOYSA-M |

SMILES canónico |

C(CSP(=O)([O-])[O-])[NH3+] |

Sinónimos |

eta Aminoethylthiophosphate, Sodium Salt beta-Aminoethylthiophosphate, Sodium Salt Cistafos Cistaphos Cystafos Cystaphos Phosphocysteamine Salt beta-Aminoethylthiophosphate, Sodium Sodium Salt beta-Aminoethylthiophosphate WR 638 WR-638 WR638 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

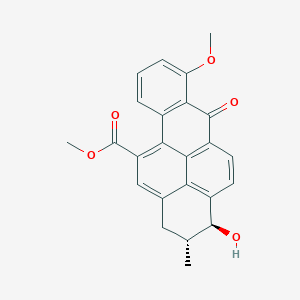

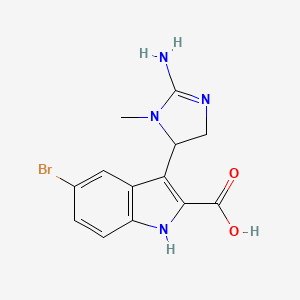

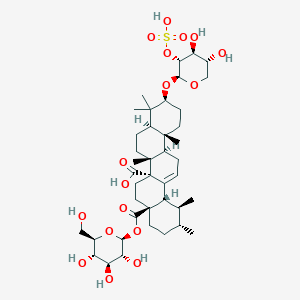

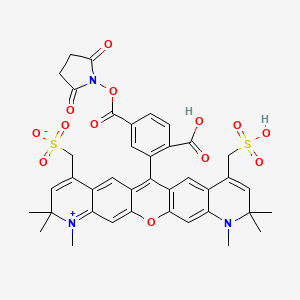

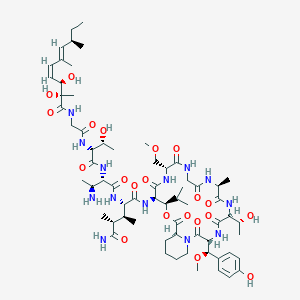

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,3-dimethyl-4-imidazolyl)methyl]-N-[4-(2-furanyl)phenyl]-3-piperidinecarboxamide](/img/structure/B1261567.png)

![(1R)-1-[(3aR,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol;hydrochloride](/img/structure/B1261570.png)

![(3S,3aS,5aR,5bR,7aR,8S,10S,11aR,11bR,13aR,13bS)-10-hydroxy-3-isopropenyl-5a,5b,8,11a,13b-pentamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid](/img/structure/B1261572.png)